TAMRA azide, 6-isomer

Beschreibung

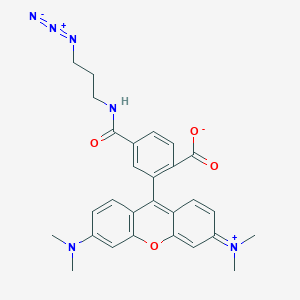

The exact mass of the compound 5-TAMRA-Azide min. 95% is 512.21720340 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)23-14-17(6-9-20(23)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCOWUGYZJZMIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAMRA Azide 6-Isomer: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of a key fluorescent probe in bioorthogonal chemistry.

Introduction

Tetramethylrhodamine (TAMRA) azide (B81097), 6-isomer, is a high-purity, isomerically defined fluorescent probe that plays a pivotal role in the field of bioconjugation and chemical biology. As a derivative of the bright and photostable TAMRA fluorophore, this azide-functionalized molecule is a key reagent for "click chemistry," a suite of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in complex biological systems. Its well-defined structure, particularly the single 6-isomer configuration, offers significant advantages in applications where reproducibility and high resolution are paramount, such as in drug discovery and development. This guide provides a comprehensive technical overview of TAMRA azide 6-isomer, including its synthesis, physicochemical properties, and detailed experimental protocols for its use.

Physicochemical and Spectral Properties

TAMRA azide is a xanthene dye characterized by its orange emission. It exists as two structural isomers, the 5-isomer and the 6-isomer, which exhibit very similar spectral properties. The 6-isomer is a purified form that is often preferred for applications requiring high reproducibility to avoid potential issues with signal broadening in techniques like HPLC purification of labeled products.

Data Presentation: Quantitative Properties of TAMRA Azide Isomers

| Property | TAMRA Azide 6-Isomer | TAMRA Azide 5-Isomer |

| Molecular Formula | C₂₈H₂₈N₆O₄ | C₂₈H₂₈N₆O₄ |

| Molecular Weight | 512.57 g/mol | 512.56 g/mol |

| CAS Number | 1192590-89-8 | 825651-66-9 |

| Appearance | Violet/Dark red amorphous solid | Violet/Dark red amorphous solid |

| Solubility | Good in DMF, DMSO, and alcohols; low in water | Good in polar organic solvents (DMF, DMSO, alcohols); low in water |

| Excitation Maximum (λex) | 541 - 553 nm | 541 - 555 nm |

| Emission Maximum (λem) | 567 - 575 nm | 567 - 580 nm |

| Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | 84,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.1 | 0.1 |

Synthesis of TAMRA Azide 6-Isomer

The synthesis of TAMRA azide 6-isomer is a multi-step process that begins with the preparation of the isomerically pure 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA) core, followed by the introduction of the azide functionality.

Synthesis of 6-Carboxytetramethylrhodamine (6-TAMRA)

A scalable synthesis of isomerically pure 6-carboxytetramethylrhodamine has been reported, which involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride.[1] This reaction produces a mixture of dicarboxybenzophenones, which can be separated into individual isomers through recrystallization. The purified 6-isomer of the benzophenone (B1666685) is then reacted with another molecule of 3-dimethylaminophenol to yield 6-carboxytetramethylrhodamine.[1]

Conversion of 6-Carboxytetramethylrhodamine to 6-TAMRA Azide

The carboxylic acid group of 6-TAMRA is converted to an acyl azide. A general and efficient method for this conversion involves the use of trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature.[2] This method directly converts the carboxylic acid to the corresponding acyl azide in high yield, avoiding the need for harsh conditions or the formation of an intermediate acyl chloride.[2][3]

Experimental Protocols

The primary application of TAMRA azide 6-isomer is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the covalent labeling of alkyne-modified biomolecules.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the labeling of an alkyne-containing protein with TAMRA azide 6-isomer in an aqueous buffer.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

TAMRA azide 6-isomer stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

-

Ligand stock solution (e.g., 200 mM THPTA in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

DMSO (optional, for improving solubility)

Procedure:

-

Preparation of Reagents:

-

Prepare fresh sodium ascorbate solution.

-

Thaw all other stock solutions at room temperature.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.

-

Add TAMRA azide 6-isomer to the reaction mixture. A molar excess (e.g., 4-10 fold) over the protein is typically used.

-

Add the copper(II) sulfate and ligand solution. A common practice is to pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove unreacted TAMRA azide and copper catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Analysis:

-

Confirm the labeling of the target protein by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

-

Applications in Research and Drug Development

The unique properties of TAMRA azide 6-isomer make it a valuable tool for a wide range of applications in basic research and the pharmaceutical industry.

-

Fluorescent Labeling of Biomolecules: It is extensively used for the fluorescent labeling of peptides, proteins, and nucleic acids.[4][5] This enables the visualization and tracking of these molecules in cells and tissues.

-

Drug Target Identification: In combination with photoaffinity labeling, TAMRA azide can be used to identify the cellular targets of small molecule drugs.[6][7][8][9] A clickable photoaffinity probe is used to covalently label binding partners, which are then fluorescently tagged with TAMRA azide for detection and identification.[6]

-

GPCR Ligand Binding Assays: TAMRA-labeled ligands are employed in fluorescence-based assays to study G protein-coupled receptor (GPCR) binding and signaling.[5][10][11][12] These assays are crucial for screening and characterizing new drug candidates that target GPCRs.

-

High-Throughput Screening (HTS): The robust and efficient nature of click chemistry with TAMRA azide makes it suitable for HTS platforms in drug discovery.

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as a FRET acceptor in combination with a suitable donor fluorophore, allowing for the study of molecular interactions and conformational changes in real-time.

Visualizations

Experimental Workflow: Protein Labeling via CuAAC

Caption: Workflow for labeling an alkyne-modified protein with TAMRA azide 6-isomer using CuAAC.

Signaling Pathway: GPCR Ligand Binding Detection

Caption: Conceptual diagram of using TAMRA azide to label a GPCR for binding studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 3. Acyl azide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. resources.revvity.com [resources.revvity.com]

TAMRA azide 6-isomer chemical properties

An In-Depth Technical Guide to TAMRA Azide (B81097) (6-Isomer)

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye belonging to the xanthene class. The 6-isomer of TAMRA azide is a key derivative designed for covalent labeling of biomolecules through "click chemistry".[1][2] Its azide functional group allows for a highly specific and efficient reaction with alkyne-modified molecules, making it an invaluable tool in chemical biology, proteomics, and genomics research.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of TAMRA azide 6-isomer, detailed experimental protocols, and visualizations of its reaction mechanisms.

Core Chemical and Physical Properties

TAMRA azide 6-isomer is a violet or dark red solid.[5][6][7] The use of a single, pure isomer is often preferred over mixed isomers to avoid signal broadening during HPLC purification of labeled conjugates, ensuring better resolution.[5][7]

General Properties

The fundamental properties of TAMRA azide 6-isomer are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂₈H₂₈N₆O₄ | [1][2][6][8][9][10][11] |

| Molecular Weight | 512.56 g/mol | [1][2][6][8] |

| CAS Number | 1192590-89-8 | [1][2][6][9][10] |

| Appearance | Violet to dark red solid | [5][6][7] |

| Purity | ≥95% (typically by HPLC) | [1][5][6][7][10] |

Spectral Characteristics

The fluorometric properties of TAMRA make it a versatile dye, compatible with common excitation sources like xenon arc lamps and the 532 nm or 544 nm laser lines.[5][7][12] It often serves as a FRET (Förster Resonance Energy Transfer) acceptor for fluorescein (B123965) (FAM).[1][6][13][14]

| Spectral Property | Value | Citations |

| Excitation Maximum (λabs) | 541 - 553 nm | [2][3][5][6][7][10][13] |

| Emission Maximum (λem) | 567 - 578 nm | [2][3][5][6][7][10][13][15][16] |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ | [2][3][5][6][7][10][13][15][17] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | [6][10][13][15][16][18] |

Solubility and Storage

Proper handling and storage are critical to maintaining the stability and reactivity of the dye.

| Condition | Recommendation | Citations |

| Solubility | Good solubility in DMSO, DMF, and alcohols. Low solubility in water. | [1][5][6][7][10][13][15][16] |

| Long-Term Storage | Store at -20°C in the dark, desiccated. Stable for up to 24 months. | [1][2][5][6][7][8][10][13][14][15][16][18][19][20] |

| Shipping | Can be shipped at ambient temperature for up to 3 weeks. | [1][7][9][10][13][14][15][16] |

| Stock Solution Storage | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use within 1 to 6 months. | [8][9][14] |

Reactivity and Applications

The primary utility of TAMRA azide 6-isomer lies in its ability to participate in click chemistry reactions. This allows for the precise and stable labeling of biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group.

There are two main pathways for this conjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common method, which involves reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][4][6][7][12][13][20]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[1][6][7][10][12][13][14] This method is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Experimental Protocols

The following section provides a generalized protocol for labeling an alkyne-modified protein with TAMRA azide 6-isomer using the CuAAC reaction. Concentrations and incubation times may require optimization depending on the specific biomolecule.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for labeling 100 µg of an alkyne-modified protein.

1. Reagent Preparation:

-

TAMRA Azide Stock (10 mM): Dissolve an appropriate amount of TAMRA azide 6-isomer in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve ~0.51 mg in 100 µL of DMSO. Store at -20°C, protected from light.

-

Copper(II) Sulfate (CuSO₄) Stock (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.

-

Reducing Agent (e.g., Sodium Ascorbate) Stock (500 mM): Prepare this solution fresh. Dissolve ~99 mg of sodium ascorbate (B8700270) in 1 mL of deionized water.

-

Ligand (e.g., TBTA) Stock (50 mM): If using, dissolve in DMSO.

2. Labeling Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified protein (e.g., 100 µg in a suitable buffer like PBS).

-

TAMRA azide stock solution (add to a final concentration of 100-200 µM; e.g., 2-4 µL from a 10 mM stock for a 200 µL final reaction volume).

-

(Optional) Ligand stock solution.

-

CuSO₄ stock solution (add to a final concentration of 1 mM).

-

Freshly prepared Sodium Ascorbate stock solution (add to a final concentration of 5 mM).

-

-

Vortex gently to mix.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Purification:

-

Remove unreacted dye and catalyst components. This can be achieved by:

-

Protein Precipitation: Add 4 volumes of ice-cold acetone, incubate at -20°C for 30 minutes, centrifuge to pellet the protein, and remove the supernatant.

-

Size Exclusion Chromatography: Use a desalting column appropriate for the size of your protein.

-

4. Analysis:

-

Confirm labeling by SDS-PAGE followed by in-gel fluorescence scanning. The gel should show a fluorescent band corresponding to the molecular weight of the labeled protein.

-

Quantify labeling efficiency using spectrophotometry if desired.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. empbiotech.com [empbiotech.com]

- 3. 6-TAMRA azide | AAT Bioquest [aatbio.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. TAMRA azide, 6-isomer (A270320) | Antibodies.com [antibodies.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound, 1192590-89-8 | BroadPharm [broadpharm.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. This compound|Cas# 1192590-89-8 [glpbio.cn]

- 15. lunanano.ca [lunanano.ca]

- 16. lunanano.ca [lunanano.ca]

- 17. 5/6-TAMRA-PEG3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 18. lumiprobe.com [lumiprobe.com]

- 19. Tetramethylrhodamine (TAMRA) Azide (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)), 5-isomer 0.5 mg [thermofisher.com]

- 20. Molecular Probes Tetramethylrhodamine (TAMRA) Azide (Tetramethylrhodamine 5-Carboxamido-(6-Azidohexanyl)), 5-isomer 0.5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of TAMRA Azide 6-Isomer

This guide provides a comprehensive overview of the synthesis and purification of 6-TAMRA (Tetramethylrhodamine) azide (B81097), a widely used fluorescent probe in biological research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize click chemistry for bioconjugation.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable fluorescent dye characterized by its orange-red emission. It exists as two distinct isomers, the 5- and 6-carboxytetramethylrhodamine (B1664190). The separation of these isomers is crucial as the single isomer offers better resolution in high-performance liquid chromatography (HPLC) purification of labeled biomolecules. The azide-functionalized 6-isomer of TAMRA is a key reagent for its application in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, a powerful tool for specifically and efficiently labeling biomolecules such as proteins, peptides, and nucleic acids.[1][2] This guide details a practical synthesis route for isomerically pure 6-carboxytetramethylrhodamine and its subsequent conversion to the azide derivative, followed by a general purification protocol.

Synthesis of 6-Carboxytetramethylrhodamine

The synthesis of isomerically pure 6-carboxytetramethylrhodamine is a critical first step. A scalable method involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640). This reaction yields a mixture of dicarboxybenzophenones, which can be separated into the 5- and 6-isomers through recrystallization. The purified 6-isomer of the benzophenone (B1666685) intermediate is then reacted with a second equivalent of 3-dimethylaminophenol to produce 6-carboxytetramethylrhodamine.[3][4]

Experimental Protocol: Synthesis of 6-Carboxytetramethylrhodamine

Materials:

-

3-dimethylaminophenol

-

1,2,4-Benzenetricarboxylic anhydride

-

Acetic acid

-

Standard organic synthesis glassware

-

Recrystallization apparatus

Procedure:

-

Acylation: React 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride in a suitable solvent. This reaction produces a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones.[3][4]

-

Isomer Separation: The mixture of benzophenone isomers is separated by recrystallization from methanol and acetic acid to isolate the desired 4-dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone (the precursor to 6-TAMRA).[3][4]

-

Condensation: The purified benzophenone 6-isomer is then reacted with a second molecule of 3-dimethylaminophenol to yield 6-carboxytetramethylrhodamine.[3][4]

-

Purification: The crude 6-carboxytetramethylrhodamine can be purified by silica (B1680970) gel chromatography.

Synthesis of TAMRA Azide 6-Isomer

The conversion of the carboxylic acid group of 6-carboxytetramethylrhodamine to an azide is typically achieved through a two-step process involving the activation of the carboxylic acid followed by nucleophilic substitution with an azide salt. A common method is to first convert the carboxylic acid to an activated ester, such as an N-hydroxysuccinimidyl (NHS) ester, which then readily reacts with sodium azide to form the desired product.

Experimental Protocol: Synthesis of TAMRA Azide 6-Isomer from 6-Carboxytetramethylrhodamine

Materials:

-

6-Carboxytetramethylrhodamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve 6-carboxytetramethylrhodamine in anhydrous DMF.

-

Add N-Hydroxysuccinimide (1.1 equivalents) and a carbodiimide coupling agent such as DCC (1.1 equivalents).

-

Stir the reaction mixture at room temperature for several hours to overnight until the formation of the NHS ester is complete (monitoring by TLC is recommended).

-

-

Azide Formation:

-

To the solution containing the 6-TAMRA-NHS ester, add sodium azide (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal:

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude TAMRA azide 6-isomer.

-

Purification of TAMRA Azide 6-Isomer

High-performance liquid chromatography (HPLC) is the preferred method for purifying TAMRA azide 6-isomer to a high degree of purity (>95%).[3] Reverse-phase HPLC is typically employed.

Experimental Protocol: HPLC Purification

-

Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer system (e.g., triethylammonium (B8662869) acetate).

-

Gradient: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the product. The exact gradient should be optimized based on the specific column and system.

-

Detection: Monitor the elution at the absorbance maximum of TAMRA (around 553 nm).

-

Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final product as a dark red solid.

Data Presentation

Table 1: Physicochemical Properties of TAMRA Azide 6-Isomer

| Property | Value | Reference |

| Molecular Weight | ~555.67 g/mol | [3] |

| Appearance | Dark red amorphous solid | [3] |

| Solubility | DMSO, DMF | [3] |

| Excitation Maximum | ~553 nm | [3] |

| Emission Maximum | ~575 nm | [3] |

| Extinction Coefficient | ~92,000 cm⁻¹M⁻¹ | [3] |

| Purity (by HPLC) | >95% | [3] |

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of TAMRA azide 6-isomer.

Click Chemistry Reaction Pathway

Caption: Copper(I)-catalyzed click chemistry reaction with TAMRA azide 6-isomer.

References

An In-depth Technical Guide to TAMRA Azide 6-Isomer: Molecular Properties

This guide provides an overview of the core molecular properties of the fluorescent dye, TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer. It is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent labeling techniques.

Quantitative Molecular Data

The fundamental molecular characteristics of TAMRA azide 6-isomer are summarized below. This data is essential for accurate experimental design, including the calculation of molar concentrations and the analysis of conjugation reactions.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₈N₆O₄ | [1][2][3][4][5] |

| Molecular Weight | 512.57 g/mol | [1][4] |

| Exact Mass | 512.2200 u | [1] |

| Elemental Analysis | C: 65.61%, H: 5.51%, N: 16.40%, O: 12.49% | [1] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like TAMRA azide 6-isomer is typically achieved through standard analytical chemistry techniques. While specific experimental protocols for this molecule are not detailed in the provided search results, the general methodologies are as follows:

-

Mass Spectrometry (MS): This is the primary technique used to determine the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and the number of protons and carbons, which is consistent with the chemical formula.

-

Elemental Analysis: This technique provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, etc.) in the compound. The experimental percentages are then compared with the theoretical values calculated from the proposed chemical formula to verify its accuracy.

Logical Relationship of Molecular Properties

The following diagram illustrates the foundational relationship between the chemical structure of TAMRA azide 6-isomer and its key molecular identifiers.

References

A Technical Guide to the Spectral Properties and Applications of TAMRA Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties and applications of 6-Carboxytetramethylrhodamine azide (B81097) (TAMRA azide, 6-isomer), a widely utilized fluorescent probe in biological and biomedical research. This document consolidates key quantitative data, details established experimental protocols, and visualizes relevant chemical processes to facilitate a deeper understanding and application of this versatile fluorescent label.

Core Spectral Properties of TAMRA Azide 6-Isomer

TAMRA azide 6-isomer is a bright, photostable orange-red fluorescent dye.[1] It is an azide derivative of the 6-isomer of tetramethylrhodamine (B1193902) (TAMRA) and is commonly used for labeling alkyne-containing biological molecules via copper-catalyzed or copper-free click chemistry reactions.[2][3] The spectral properties of TAMRA azide 6-isomer are nearly identical to those of its 5-isomer counterpart and other TRITC conjugates.[2][4] The exact spectral characteristics can be influenced by factors such as the solvent, pH, and the molecule to which it is conjugated.[5]

| Property | Value |

| Excitation Maximum (λex) | 541 - 553 nm[1][2][6] |

| Emission Maximum (λem) | 567 - 578 nm[2][3][4] |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹[2][6] |

| Fluorescence Quantum Yield (Φ) | ~0.1[2][3] |

| Molecular Weight | 512.56 g/mol [2][3] |

| CAS Number | 1192590-89-8[1][2] |

Experimental Protocols

Accurate characterization and application of TAMRA azide 6-isomer are crucial for reliable and reproducible experimental outcomes. The following sections detail standardized protocols for determining its fluorescence spectra and for labeling biomolecules using click chemistry.

Protocol for Determining Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of TAMRA azide 6-isomer.

Materials:

-

TAMRA azide 6-isomer

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, or an appropriate buffer)[2][6]

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of TAMRA azide 6-isomer in a suitable solvent like DMSO.[4] Subsequently, prepare a working solution in the desired experimental buffer, ensuring the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the fluorometer to scan a range of excitation wavelengths (e.g., 480-580 nm).

-

Set the emission wavelength to the expected maximum (e.g., 575 nm).[6]

-

Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex).

-

Set the fluorometer to scan a range of emission wavelengths (e.g., 550-650 nm).

-

Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

-

Protocol for Labeling Alkyne-Containing Biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating TAMRA azide 6-isomer to biomolecules containing a terminal alkyne group.[3][7]

Materials:

-

TAMRA azide 6-isomer

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Purification system (e.g., gel filtration column)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer.

-

Prepare stock solutions of TAMRA azide 6-isomer, CuSO₄, sodium ascorbate, and TBTA in appropriate solvents.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule, TAMRA azide 6-isomer, the copper ligand, and CuSO₄.

-

Initiate the reaction by adding the freshly prepared reducing agent (sodium ascorbate).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[5] The optimal reaction time may vary depending on the specific reactants.

-

-

Purification:

-

Separate the TAMRA-labeled biomolecule from unreacted dye and other reaction components using a suitable purification method, such as gel filtration chromatography or dialysis.[5]

-

Visualization of Key Processes

The following diagrams illustrate the fundamental principles of TAMRA azide 6-isomer's application in click chemistry and its fluorescence properties.

Caption: Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Jablonski Diagram for TAMRA Fluorescence.

References

- 1. empbiotech.com [empbiotech.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound (A270320) | Antibodies.com [antibodies.com]

- 4. 6-TAMRA azide | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 7. tenovapharma.com [tenovapharma.com]

Technical Guide: Photophysical Properties of TAMRA Azide 6-Isomer

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Tetramethylrhodamine (TAMRA) azide (B81097) 6-isomer, a widely used fluorescent probe in biological research and drug development. The focus is on its quantum yield and molar extinction coefficient, critical parameters for quantitative fluorescence applications. Detailed experimental protocols for the determination of these properties are also provided, alongside visualizations of common experimental workflows.

Introduction to TAMRA Azide 6-Isomer

Tetramethylrhodamine (TAMRA) is a xanthene dye known for its bright orange fluorescence and photostability. It exists as two primary isomers, the 5-isomer and the 6-isomer, which possess very similar spectral properties.[1][2] This guide specifically addresses the 6-isomer functionalized with an azide group. This azide moiety enables the covalent attachment of the TAMRA fluorophore to other molecules, such as proteins, peptides, or nucleic acids, through "click chemistry" reactions.[1][2][3][4] Specifically, it can be conjugated with terminal alkynes via the copper-catalyzed alkyne-azide cycloaddition (CuAAC) or with strained cyclooctynes in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3][4] Its role as a FRET (Förster Resonance Energy Transfer) acceptor for fluorescein (B123965) (FAM) further broadens its utility in molecular biology assays.[1][2]

Quantitative Photophysical Data

The efficiency of a fluorophore is defined by its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The product of these two values determines the brightness of the dye.[5] The key quantitative spectral properties for TAMRA azide 6-isomer are summarized below.

| Property | Value | Units |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 | L⋅mol⁻¹⋅cm⁻¹ |

| Fluorescence Quantum Yield (Φf) | 0.1 | - |

| Absorption Maximum (λabs) | 541 - 553 | nm |

| Emission Maximum (λem) | 567 - 575 | nm |

Note: The exact values can vary slightly depending on the solvent and local chemical environment.[1][2][3][4][6][7][8]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the validation and application of fluorescent probes. The following sections outline the standard methodologies.

The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.[9]

Principle: The Beer-Lambert law is expressed as: A = εlc Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

l is the optical path length of the cuvette (typically 1 cm)

-

c is the molar concentration of the substance (mol·L⁻¹)

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of TAMRA azide 6-isomer and dissolve it in a suitable spectroscopic-grade solvent (e.g., DMSO, DMF) to create a concentrated stock solution of known concentration.[10] The solvent should be one in which the dye is highly soluble and stable.[2]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0, to avoid deviations from the Beer-Lambert law.[10]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λ_max_) of TAMRA azide 6-isomer (~541 nm).[1][9] Use the same solvent as a blank reference.

-

Data Analysis: Plot the measured absorbance (A) at λ_max_ on the y-axis against the molar concentration (c) on the x-axis.

-

Calculation: Perform a linear regression on the data points. According to the Beer-Lambert law, the slope of this line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[9][11]

The relative method is the most common approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][12]

Principle: The quantum yield of an unknown sample (Φ_unk_) can be calculated using the following equation:

Φ_unk_ = Φ_std_ * (Grad_unk_ / Grad_std_) * (n_unk_² / n_std_²)

Where:

-

Φ_std_ is the quantum yield of the standard.

-

Grad_unk_ and Grad_std_ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.

-

n_unk_ and n_std_ are the refractive indices of the solvents used for the unknown and the standard.[12][13]

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with TAMRA azide 6-isomer. Rhodamine 6G is a common standard for this spectral range.[5]

-

Solution Preparation: Prepare a series of dilute solutions of both the TAMRA azide sample and the standard in the same spectroscopic-grade solvent. The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.05 in a 1 cm cuvette to minimize inner filter effects.[5]

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution under identical conditions (e.g., excitation wavelength, slit widths).[12][13]

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis). .

-

-

Calculation: Determine the slope (gradient) of the linear fit for both the sample (Grad_unk_) and the standard (Grad_std_). Use the equation above to calculate the quantum yield of the TAMRA azide 6-isomer. If the same solvent is used for both, the refractive index term (n_unk_²/n_std_²) becomes 1.[13]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows involving TAMRA azide 6-isomer.

Caption: Workflow for determining the molar extinction coefficient via the Beer-Lambert law.

Caption: Workflow for determining relative fluorescence quantum yield using a standard.

References

- 1. TAMRA azide, 6-isomer (A270320) | Antibodies.com [antibodies.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 4. vectorlabs.com [vectorlabs.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. lunanano.ca [lunanano.ca]

- 7. lunanano.ca [lunanano.ca]

- 8. lumiprobe.com [lumiprobe.com]

- 9. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage and Stability of TAMRA Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer to ensure its integrity and performance in research and development applications. Proper storage and handling are paramount to obtaining reliable and reproducible results in bioconjugation, fluorescence microscopy, and other sensitive assays.

Introduction to TAMRA Azide 6-Isomer

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely utilized for labeling nucleic acids, proteins, and other biomolecules.[1][2] The 6-isomer of TAMRA azide is a derivative that incorporates an azide functional group, enabling its covalent attachment to molecules containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4] This specific and efficient conjugation method has made TAMRA azide a valuable tool in drug development, diagnostics, and various life science research fields. The stability of both the rhodamine core and the azide functional group is crucial for the successful application of this reagent.

Recommended Storage Conditions

To maintain the chemical integrity and fluorescence properties of TAMRA azide 6-isomer, it is imperative to adhere to the recommended storage conditions. These recommendations are based on the collective data from various suppliers and the general chemical properties of rhodamine dyes and organic azides.

Solid Form

The solid form of TAMRA azide 6-isomer is generally more stable for long-term storage.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature.[3][5] Some suppliers also suggest storage at 2-8°C. | Lower temperatures slow down potential degradation pathways. |

| Light | Store in the dark.[3] Use amber vials or wrap containers in aluminum foil. | Rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light.[1][6] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) and desiccate.[3][5] | The azide group can be sensitive to moisture and atmospheric components. Desiccation prevents hydrolysis and other moisture-related degradation. |

| Shelf Life | Up to 24 months when stored correctly at -20°C.[3] | This is a general guideline from suppliers; periodic quality control is recommended for long-term storage. |

In Solution

TAMRA azide 6-isomer is less stable in solution compared to its solid form. Therefore, it is advisable to prepare solutions fresh for each use. If storage of a stock solution is necessary, the following conditions should be observed.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5] | These are suitable solvents that readily dissolve TAMRA azide and are compatible with many subsequent applications. The use of anhydrous solvents minimizes moisture-related degradation. |

| Temperature | -20°C for short- to mid-term storage. Some sources suggest -80°C for longer-term storage. | Significantly slows down degradation processes in solution. |

| Light | Store protected from light in a tightly sealed container. | Prevents photobleaching and solvent evaporation. |

| Shelf Life | Varies by solvent and storage temperature. As a general guideline, solutions in anhydrous DMSO or DMF can be stored at -20°C for several weeks to a few months. | For optimal performance, it is always best to use freshly prepared solutions. |

Stability Profile

The stability of TAMRA azide 6-isomer is influenced by several factors, including its chemical structure, and exposure to environmental conditions such as light, temperature, and chemical reagents.

Photostability

The rhodamine core of TAMRA provides good photostability compared to some other fluorophores.[1] However, like all fluorescent dyes, it is susceptible to photobleaching upon intense or prolonged exposure to light, leading to a loss of fluorescence.

Thermal Stability

Organic azides, in general, can be thermally sensitive. While TAMRA azide 6-isomer is relatively stable at ambient temperatures for short periods (e.g., during shipping), elevated temperatures should be avoided to prevent decomposition of the azide group.[7]

Chemical Stability

The chemical stability of TAMRA azide 6-isomer is a critical consideration for its use in various experimental conditions.

-

pH: The fluorescence of many rhodamine dyes is relatively stable over a broad pH range. However, extreme pH values should be avoided as they can affect the stability of the azide group and the fluorescence of the TAMRA core.

-

Reducing Agents: The azide group is readily reduced to an amine by various reducing agents, such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and catalytic hydrogenation.[8] This reaction will render the molecule incapable of participating in click chemistry reactions.

-

Oxidizing Agents: Strong oxidizing agents may lead to the degradation of the rhodamine dye structure, resulting in a loss of fluorescence.[9]

-

Metals: Contact with certain metals should be avoided, as they can catalyze the decomposition of the azide group.[7]

Experimental Protocols for Stability Assessment

To ensure the quality and performance of TAMRA azide 6-isomer, particularly after long-term storage or when troubleshooting experimental results, a stability assessment can be performed.

Visual Inspection

A simple initial check is to visually inspect the solid material. It should be a dark-colored, free-flowing powder. Any change in color or appearance could indicate degradation.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The concentration and integrity of the TAMRA dye can be assessed by measuring its absorbance spectrum. The maximal absorbance should be around 555 nm in a suitable solvent. A significant shift in the absorption maximum or a change in the spectral shape may indicate degradation.

-

Fluorescence Spectroscopy: The fluorescence emission spectrum can be measured to confirm the dye's functionality. The emission maximum should be around 580 nm when excited at approximately 555 nm. A decrease in fluorescence intensity can be indicative of degradation.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of TAMRA azide 6-isomer. A reversed-phase HPLC method with both UV and fluorescence detection can separate the intact molecule from potential degradation products.[10][11][12] An increase in impurity peaks over time is a clear indicator of degradation. A stability-indicating HPLC method can be developed by subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensure the method can resolve them from the parent compound.[13]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at the absorbance maximum of TAMRA (around 555 nm) and fluorescence detection with excitation at ~555 nm and emission at ~580 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of TAMRA azide 6-isomer in a suitable solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase composition.

Functional Assay (Click Reaction)

The integrity of the azide group can be confirmed by performing a small-scale click reaction with an alkyne-containing partner, followed by analysis of the product formation (e.g., by HPLC, mass spectrometry, or fluorescence). A decrease in the yield of the click reaction product would indicate the degradation of the azide functionality.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the storage and stability of TAMRA azide 6-isomer.

Caption: Recommended workflow for the storage and handling of TAMRA azide 6-isomer.

Caption: A logical workflow for assessing the stability of TAMRA azide 6-isomer.

Conclusion

The stability and performance of TAMRA azide 6-isomer are critically dependent on proper storage and handling. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize degradation and ensure the reliability of their experimental results. Key takeaways include storing the compound in its solid form at -20°C, protected from light and moisture, and using freshly prepared solutions in anhydrous solvents whenever possible. Regular stability assessments using the described protocols are recommended for long-term stored materials to guarantee their quality and functionality.

References

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. glenresearch.com [glenresearch.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Method for Analysis of Dyes | SIELC Technologies [sielc.com]

- 12. Development and validation of an HPLC-fluorescence method for the quantification of IR780-oleyl dye in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to TAMRA Azide 6-Isomer for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA) azide (B81097) 6-isomer, a widely utilized fluorescent probe in biological research. Its application in bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made it an invaluable tool for the precise labeling and visualization of biomolecules.

Core Properties and Spectral Characteristics

TAMRA azide 6-isomer is a bright, orange-red fluorescent dye. As a single isomer, it offers greater reproducibility and clearer separation in purification processes compared to mixed isomer preparations, which can be advantageous in sensitive applications.[1][2] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules through "click chemistry."[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of TAMRA azide 6-isomer, compiled from various sources.

| Property | Value |

| Excitation Maximum (λex) | 541 - 553 nm |

| Emission Maximum (λem) | 567 - 578 nm |

| Molar Extinction Coefficient (ε) | 84,000 - 92,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.1 |

| Molecular Weight | ~512.56 g/mol |

| Solubility | Good in DMF, DMSO, and alcohols. Low solubility in water. |

| Storage Conditions | Store at -20°C, protected from light and moisture. |

Experimental Protocol: Fluorescent Labeling of Alkyne-Modified Biomolecules via CuAAC

This protocol details a general procedure for the copper-catalyzed click chemistry reaction to label alkyne-containing proteins or other biomolecules with TAMRA azide 6-isomer.

Materials

-

Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

-

TAMRA azide 6-isomer

-

Dimethylsulfoxide (DMSO), anhydrous

-

Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)

-

Deionized water

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Sodium ascorbate (B8700270) stock solution (e.g., 5 mM, freshly prepared in water)

-

Purification supplies (e.g., size exclusion chromatography column, dialysis tubing, or acetone (B3395972) for precipitation)

Procedure

-

Preparation of Reagents:

-

Dissolve the alkyne-modified biomolecule in deionized water to a desired concentration (e.g., 1-10 mg/mL).

-

Prepare a 10 mM stock solution of TAMRA azide 6-isomer in anhydrous DMSO.

-

Freshly prepare a 5 mM solution of sodium ascorbate in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with 2 M triethylammonium acetate buffer to a final buffer concentration of 0.2 M.

-

Add DMSO to the reaction mixture.

-

Add the TAMRA azide 6-isomer stock solution to the reaction mixture. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.

-

Add the Cu(I)-stabilizing ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can also be left overnight.

-

-

Purification:

-

Remove the unreacted TAMRA azide and other small molecules from the labeled biomolecule. This can be achieved by:

-

Size exclusion chromatography (e.g., a desalting column): Elute with a buffer appropriate for the biomolecule.

-

Dialysis: Dialyze against a suitable buffer with several buffer changes.

-

Acetone Precipitation (for oligonucleotides): Add at least a 4-fold excess volume of cold acetone, incubate at -20°C for 30 minutes, and centrifuge to pellet the labeled oligonucleotide.[5]

-

-

-

Storage:

-

Store the purified, TAMRA-labeled biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Visualization of an Experimental Workflow

The following diagram illustrates a common experimental workflow for the detection of O-GlcNAc modified proteins using chemoenzymatic labeling followed by click chemistry with a fluorescent azide and in-gel fluorescence scanning.[3]

Caption: Workflow for in-gel fluorescence detection of O-GlcNAc modified proteins.

Application in G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands are powerful tools for studying GPCR biology, enabling the visualization of receptor localization, trafficking, and ligand binding in living cells.[6][7] A TAMRA azide 6-isomer can be used to label a modified GPCR ligand containing an alkyne group. This fluorescent ligand can then be used in various assays to investigate GPCR signaling pathways.

The following diagram illustrates a simplified GPCR signaling pathway that can be studied using a TAMRA-labeled ligand.

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

By using a TAMRA-labeled ligand, researchers can directly visualize and quantify ligand binding to the GPCR on the cell surface using techniques like fluorescence microscopy or flow cytometry. Furthermore, in combination with other fluorescent probes, it can be used in Fluorescence Resonance Energy Transfer (FRET) assays to study conformational changes in the receptor upon ligand binding or its interaction with downstream signaling partners.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Direct In-Gel Fluorescence Detection and Cellular Imaging of O-GlcNAc-Modified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: TAMRA Azide 6-Isomer in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer for the fluorescent labeling of alkyne-containing biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This highly efficient and specific reaction is invaluable for a wide range of applications, including the visualization and tracking of cellular components, high-throughput screening, and the development of targeted therapeutic agents.

Introduction to 6-TAMRA Azide and Click Chemistry

Tetramethylrhodamine (TAMRA) is a bright, orange-fluorescent dye widely used in molecular biology. The 6-isomer of TAMRA azide is a derivative specifically designed for click chemistry applications.[1][2] Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[3][4] The most prominent example is the CuAAC reaction, which forms a stable triazole linkage between an azide (like 6-TAMRA azide) and a terminal alkyne.[3][5][6] This specific conjugation allows for the precise attachment of the TAMRA fluorophore to a target molecule of interest that has been metabolically, enzymatically, or synthetically functionalized with an alkyne group. The use of a single isomer, such as the 6-isomer, is often preferred over mixed isomers as it can lead to better resolution during HPLC purification of the labeled product.[7][8]

Core Components and Reaction Principle

The CuAAC reaction relies on a few key components to proceed efficiently and without degrading sensitive biomolecules. The central catalyst is the Copper(I) ion, which is typically generated in situ from a Copper(II) source (e.g., Copper(II) sulfate) by a reducing agent, most commonly sodium ascorbate.[9][10] To protect the biomolecules from damaging reactive oxygen species that can be generated during the reaction and to enhance the reaction rate, a copper-chelating ligand is employed.[9][10][11][12] This ligand stabilizes the catalytically active Cu(I) oxidation state.

Key Reagents and Their Properties

| Reagent | Property | Storage | Supplier Examples |

| 6-TAMRA Azide | Orange-fluorescent dye azide for click chemistry. Excitation/Emission: ~553/575 nm.[8] Soluble in DMSO and DMF.[7][8] | Store at -20°C, desiccated and protected from light.[1][8] | AAT Bioquest, Lumiprobe, Vector Labs, Tenova Pharma |

| Alkyne-modified Biomolecule | The target molecule (e.g., protein, nucleic acid, small molecule) containing a terminal alkyne group. | Varies depending on the biomolecule. | Various |

| Copper(II) Sulfate (CuSO₄) | Source of the copper catalyst. | Room temperature. | Standard chemical suppliers |

| Sodium Ascorbate | Reducing agent to generate Cu(I) from Cu(II). A fresh solution should be prepared for each experiment. | Store solid at room temperature. Prepare fresh aqueous solutions. | Standard chemical suppliers |

| Copper(I)-stabilizing Ligand | e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). Enhances reaction rate and protects biomolecules.[12] | Store at -20°C or as recommended by the manufacturer. | Various |

| Solvent | Typically aqueous buffers, often with a co-solvent like DMSO to ensure solubility of all reagents.[5] | Varies depending on the solvent. | Standard chemical suppliers |

Experimental Workflow for CuAAC Labeling

The following diagram outlines the general workflow for labeling an alkyne-modified biomolecule with 6-TAMRA azide using a copper-catalyzed click chemistry protocol.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. 6-TAMRA azide | AAT Bioquest [aatbio.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. FastClick™ 6-TAMRA Azide | AAT Bioquest [aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. scispace.com [scispace.com]

- 10. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. lumiprobe.com [lumiprobe.com]

Application Notes: Labeling Proteins with TAMRA Azide 6-Isomer for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique for visualizing and quantifying cellular processes, protein trafficking, and protein-protein interactions. Tetramethylrhodamine (TAMRA) is a bright and relatively photostable rhodamine dye, making it a popular choice for fluorescence microscopy. The azide-functionalized 6-isomer of TAMRA allows for its covalent attachment to alkyne-modified proteins via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method offers a robust strategy for site-specific protein labeling under biocompatible conditions.[2][3] These application notes provide detailed protocols and technical information for the successful labeling of proteins with TAMRA azide (B81097) 6-isomer for fluorescence microscopy applications.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the photophysical properties of the fluorophore and the expected outcomes of the labeling reaction. The following tables summarize key quantitative data for TAMRA and provide a general overview of the click chemistry reaction parameters.

Table 1: Photophysical Properties of TAMRA

| Property | Value | Reference |

| Excitation Maximum (λex) | ~555 nm | [4] |

| Emission Maximum (λem) | ~580 nm | [4] |

| Molar Extinction Coefficient (ε) | ~65,000 M⁻¹cm⁻¹ | [4] |

| Quantum Yield (Φ) | ~0.1-0.3 | [5] |

| Isomer | 6-isomer |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Recommended Range/Value | Notes |

| Reactants | ||

| Alkyne-modified Protein | 1-10 mg/mL | Protein should be in an amine-free buffer (e.g., PBS). |

| TAMRA Azide 6-isomer | 1.5 - 5 molar excess over protein | The optimal ratio may need to be determined empirically. |

| Catalyst | ||

| Copper(II) Sulfate (B86663) (CuSO₄) | 50 - 250 µM | Precursor to the active Cu(I) catalyst.[6] |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Reduces Cu(II) to the active Cu(I) state.[6] |

| Ligand | ||

| THPTA or TBTA | 5-fold molar excess over copper | Accelerates the reaction and protects the protein from oxidative damage.[3][6] |

| Reaction Conditions | ||

| Solvent | Aqueous buffer (e.g., PBS), pH 7.0-8.0 | Can tolerate a range of aqueous buffers.[2] |

| Temperature | Room Temperature | |

| Reaction Time | 1 - 4 hours | Can be optimized based on reactants. |

| Purification | ||

| Method | Size-Exclusion Chromatography (e.g., Sephadex G-25), Dialysis | To remove unreacted dye and copper catalyst.[7] |

Note: Specific labeling efficiency for TAMRA azide 6-isomer is not widely reported and should be determined empirically for each specific protein and reaction condition.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Protein with TAMRA Azide 6-Isomer via CuAAC

This protocol describes the covalent labeling of a protein containing an alkyne group with TAMRA azide 6-isomer.

Materials:

-

Alkyne-modified protein (1-10 mg/mL in PBS, pH 7.4)

-

TAMRA azide 6-isomer

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Preparation of Stock Solutions:

-

TAMRA azide 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

-

THPTA/TBTA Ligand: Prepare a 50 mM stock solution in deionized water or DMSO.

-

-

Labeling Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS. b. Add the THPTA/TBTA ligand to the protein solution to a final concentration of 250 µM. Mix gently. c. Add the TAMRA azide 6-isomer stock solution to achieve a 1.5 to 5-fold molar excess over the protein. Mix gently. d. Add the Copper(II) Sulfate stock solution to a final concentration of 50 µM. Mix gently. e. To initiate the reaction, add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM. f. Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification of the Labeled Protein: a. To remove unreacted TAMRA azide and the copper catalyst, purify the reaction mixture using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) with PBS as the eluent. b. Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours. c. Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

-

Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration) using a spectrophotometer.[4][8] b. Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of TAMRA at 280 nm. The correction factor (CF = A₂₈₀ of dye / A_max of dye) for TAMRA is approximately 0.3.[9]

- Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein c. Calculate the concentration of TAMRA using its molar extinction coefficient (ε ≈ 65,000 M⁻¹cm⁻¹).[4]

- TAMRA Concentration (M) = A₅₅₅ / ε_TAMRA d. Calculate the DOL:

- DOL = Moles of TAMRA / Moles of Protein e. An optimal DOL for most applications is between 2 and 4.[8][10]

-

Storage:

-

Store the purified TAMRA-labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

-

Protocol 2: Fluorescence Microscopy of TAMRA-Labeled Proteins in Cells

This protocol outlines a general procedure for introducing and imaging TAMRA-labeled proteins in cultured cells.

Materials:

-

TAMRA-labeled protein

-

Cultured cells on glass-bottom dishes or coverslips

-

Cell culture medium

-

Transfection reagent or microinjection setup (if required for protein delivery)

-

Fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm)

-

DAPI or Hoechst stain for nuclear counterstaining (optional)

-

Antifade mounting medium (for fixed cells)

Procedure:

-

Cell Preparation:

-

Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

-

-

Introduction of Labeled Protein into Cells:

-

The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:

-

Microinjection: Directly inject the purified TAMRA-labeled protein into the cytoplasm of the cells.

-

Cell-Penetrating Peptides (CPPs): If the protein of interest is conjugated to a CPP, it can be directly added to the cell culture medium.

-

Electroporation or other membrane permeabilization techniques.

-

-

-

Incubation:

-

Incubate the cells for a sufficient period to allow for protein uptake, localization, or interaction. This time will need to be optimized for each specific experiment.

-

-

Washing:

-

Gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any extracellular labeled protein.

-

-

Imaging:

-

Live-Cell Imaging: Image the cells immediately in a temperature and CO₂ controlled microscope chamber.

-

Fixed-Cell Imaging: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. (Optional) Counterstain the nuclei with DAPI or Hoechst. d. Mount the coverslips on a microscope slide using an antifade mounting medium.

-

Acquire images using the appropriate filter set for TAMRA.

-

Mandatory Visualizations

Caption: Experimental workflow for labeling proteins with TAMRA azide.

Caption: Simplified EGFR signaling pathway.[11][12][13][14][15]

Caption: Workflow for FRET microscopy to study protein-protein interactions.[6][16][17][18][19]

References

- 1. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. abcam.cn [abcam.cn]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. eurogentec.com [eurogentec.com]

- 11. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. Video: Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission [jove.com]

- 17. A Method for Analyzing Protein–Protein Interactions in the Plasma Membrane of Live B Cells by Fluorescence Resonance Energy Transfer Imaging as Acquired by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Oligonucleotide Conjugation with TAMRA Azide 6-Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxytetramethylrhodamine (TAMRA) is a versatile fluorescent dye widely used for labeling oligonucleotides. Its photostability, bright fluorescence, and utility as a Förster Resonance Energy Transfer (FRET) acceptor make it an invaluable tool in molecular biology, diagnostics, and therapeutic research.[1][2] This document provides detailed application notes and protocols for the conjugation of oligonucleotides with TAMRA azide (B81097) 6-isomer, a specific isomer often favored for its improved purification profile in high-performance liquid chromatography (HPLC).[3] The primary methods for achieving this conjugation are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are forms of "click chemistry" known for their high efficiency and specificity.[4][5]

These protocols are designed to guide researchers through the synthesis, purification, and application of TAMRA-labeled oligonucleotides for techniques such as FRET-based assays and Fluorescence In Situ Hybridization (FISH).

Data Presentation

Table 1: Physicochemical Properties of TAMRA 6-Isomer

| Property | Value | Reference |

| Absorbance Maximum (λmax) | 557 nm | [3] |

| Emission Maximum (λmax) | 583 nm | [3] |

| Molar Extinction Coefficient at λmax | 90,000 M⁻¹cm⁻¹ | [3] |

| Molecular Weight | 555.67 g/mol | [3] |

| Purity (HPLC) | >95% | [3] |

| Solubility | DMSO, DMF | [3] |

Table 2: Comparison of CuAAC and SPAAC for Oligonucleotide Conjugation

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

| Catalyst | Copper(I) | None (strain-promoted) | [6] |

| Reaction Rate | Very Fast (minutes to a few hours) | Fast (can be complete in under 2 hours) | [6][7] |

| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for in vivo applications | [8] |

| Reaction Components | Alkyne-modified oligonucleotide, TAMRA azide, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA) | Cyclooctyne-modified oligonucleotide, TAMRA azide | [6] |

| Typical Yield | High to quantitative | High to quantitative | [8][9] |

| Side Reactions | Copper can generate reactive oxygen species (ROS) | Some cyclooctynes may react with thiols | [1] |

Table 3: Typical Purification Yields for TAMRA-Labeled Oligonucleotides

| Purification Method | Scale | Typical Recovery | Purity | Reference |

| HPLC (XTerra MS C18 Column) | 100 nmol | 75-80% | >90% | [7] |

| Ethanol (B145695) Precipitation | 16-mer oligo | 99% | Not specified | [10] |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of TAMRA Azide to an Alkyne-Modified Oligonucleotide

This protocol describes the conjugation of an alkyne-modified oligonucleotide with TAMRA azide 6-isomer using a copper(I) catalyst.

Materials:

-

Alkyne-modified oligonucleotide

-

TAMRA azide 6-isomer

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Nuclease-free water

-

2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

-

Acetone (B3395972), extra pure

-

2M Lithium perchlorate (B79767)

Procedure:

-

Preparation of Stock Solutions:

-

TAMRA azide: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Copper(II)-TBTA: Prepare a 10 mM stock solution in 55% DMSO. To do this, dissolve 25 mg of CuSO₄·5H₂O in 10 mL of distilled water. Dissolve 58 mg of TBTA in 11 mL of DMSO. Mix the two solutions.[11]

-

Sodium Ascorbate: Prepare a fresh 50 mM stock solution in nuclease-free water. This solution is prone to oxidation and should be made fresh before each use.[12]

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water. The final concentration of the oligonucleotide in the reaction mixture should be in the range of 1-5 mM.

-

Add 2M TEAA buffer (pH 7.0).

-

Add DMSO to the reaction mixture.

-

Add the 10 mM TAMRA azide stock solution. A 2 to 5-fold molar excess of the azide over the oligonucleotide is typically sufficient.[10]

-

Vortex the mixture thoroughly.

-

-

Initiation of the "Click" Reaction:

-

Add the freshly prepared 50 mM sodium ascorbate solution to the mixture and vortex briefly.

-